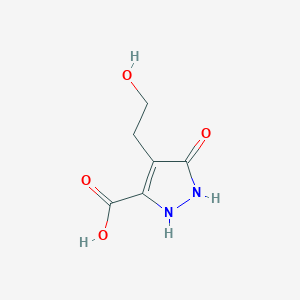

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

概要

説明

3-Hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent functionalization to introduce the hydroxyethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

Biological Applications

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid exhibit antimicrobial properties. For instance, compounds synthesized from this core structure were tested against various bacterial strains, showing promising inhibition rates. A notable example includes the evaluation of pyrazole derivatives for their effectiveness against Escherichia coli and Staphylococcus aureus, where some compounds achieved significant antimicrobial activity .

2. Inhibition of Enzymes

The compound has been evaluated for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the causative agent of malaria, found that certain regioisomers of pyrazole derivatives showed substantial inhibitory effects, with some achieving over 30% inhibition compared to known inhibitors . This suggests potential applications in antimalarial drug development.

3. Cancer Research

Another area of application is in cancer research, where pyrazole derivatives have been explored as heat shock protein 90 (HSP90) inhibitors. HSP90 is a critical chaperone involved in the maturation of many oncogenic proteins. Compounds derived from this compound have shown effectiveness in inhibiting HSP90, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate the antimicrobial properties of pyrazole derivatives | Certain derivatives exhibited significant inhibition against E. coli and S. aureus |

| Inhibition of DHODH | Assess the inhibitory effects on PfDHODH | Some compounds achieved over 30% inhibition, suggesting potential for antimalarial drug development |

| HSP90 Inhibition Study | Investigate the role of pyrazole derivatives as HSP90 inhibitors | Identified effective inhibitors that could be developed further for cancer therapy |

作用機序

The mechanism of action of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function.

類似化合物との比較

4-Hydroxy-2-pyrones: These compounds also contain a hydroxy group and a carboxylic acid group but differ in their ring structure.

4-Hydroxy-2-quinolones: Similar in having a hydroxy group and a carboxylic acid group but with a different heterocyclic ring.

Uniqueness: 3-Hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both hydroxyethyl and carboxylic acid groups on a pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

生物活性

3-Hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (CAS 42562-56-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various bioactive properties, making it a subject of interest in drug discovery and development.

- Molecular Formula : C6H8N2O4

- Molecular Weight : 172.14 g/mol

- Structure : The compound features a pyrazole ring with hydroxyl and carboxylic acid functional groups, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various research findings indicate its effectiveness against different cancer cell lines:

- Cell Lines Tested :

- MCF7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

Case Studies and Findings

-

In Vitro Studies :

- MCF7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM, indicating its potential as an anticancer agent against breast cancer cells .

- A549 Cell Line : The compound was found to inhibit cell growth effectively, with studies reporting IC50 values in the range of 26 µM .

- Mechanism of Action :

Antioxidant and Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated antioxidant properties. It has been observed to inhibit the production of reactive oxygen species (ROS), which play a critical role in inflammation and cancer progression.

Summary of Biological Activities

| Activity Type | Cell Line/Target | Observed Effect | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | MCF7 | Cytotoxicity | 12.50 |

| Anticancer | A549 | Growth Inhibition | 26 |

| Apoptosis Induction | MCF7 | Increased LDH | N/A |

| Antioxidant | ROS Production | Inhibition | N/A |

Research Implications

The findings surrounding this compound suggest that it could serve as a lead compound for the development of new anticancer drugs. Its dual role as an anticancer and antioxidant agent positions it as a promising candidate for further research.

Q & A

Q. Basic: What are the optimal synthetic routes for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For example, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures can introduce aryl groups at specific positions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst loading : 2–5 mol% Pd catalysts minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) ensures >95% purity. Yield improvements (70–85%) are achieved by controlling stoichiometry and reaction time (12–24 hours) .

Q. Advanced: How can researchers address discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for pyrazole-carboxylic acid derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or incomplete basis sets in computational models. To resolve these:

- Calibration : Use internal standards (e.g., TMS for NMR) and solvent-corrected DFT calculations (B3LYP/6-311++G(d,p)) .

- Tautomer analysis : Variable-temperature NMR or X-ray crystallography can identify dominant tautomeric forms (e.g., keto-enol equilibria) .

- DFT refinement : Include explicit solvent molecules in simulations to better match experimental IR or UV-Vis spectra .

Q. Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns; coupling constants resolve regioisomers .

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺) within 5 ppm error .

- Elemental analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3%) .

Q. Advanced: What strategies are effective in elucidating the tautomeric behavior of this compound using combined crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray crystallography : Resolves solid-state tautomeric preferences (e.g., enol form stabilized by intramolecular H-bonding) .

- VT-NMR : Monitors dynamic equilibria in solution (e.g., coalescence temperatures for keto-enol interconversion) .

- IR spectroscopy : O–H stretching frequencies (2500–3500 cm⁻¹) differentiate tautomers; compare with DFT-simulated spectra .

Q. Basic: How should researchers handle by-products or impurities generated during the synthesis of this compound?

Methodological Answer:

- By-product identification : LC-MS or TLC (silica gel, ethyl acetate/hexane) detects intermediates (e.g., unreacted boronic acids) .

- Purification : Gradient column chromatography (hexane → ethyl acetate) removes hydrophobic impurities. Acid-base extraction isolates the carboxylic acid moiety .

- Process monitoring : In-situ FTIR tracks reaction progress to minimize over-functionalization .

Q. Advanced: How can molecular docking and DFT calculations be applied to predict the bioactivity or reactivity of derivatives of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen-bonding motifs between the carboxylic acid group and catalytic residues .

- DFT reactivity : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization. HOMO-LUMO gaps predict redox stability .

- MD simulations : Assess binding affinity under physiological conditions (e.g., solvation in explicit water) .

Q. Basic: What are the key considerations in designing pharmacological assays to evaluate the bioactivity of pyrazole-carboxylic acid derivatives?

Methodological Answer:

- In vitro assays : Use COX-2 inhibition (ELISA) or antioxidant activity (DPPH assay) with IC₅₀ determination .

- Dose-response curves : Test 0.1–100 µM concentrations; include positive controls (e.g., aspirin for anti-inflammatory assays) .

- Cytotoxicity screening : MTT assay on HEK-293 cells ensures selectivity (therapeutic index >10) .

Q. Advanced: How do substituents at the 4-position of the pyrazole ring influence the compound’s physicochemical properties, and how can this be systematically studied?

Methodological Answer:

- SAR studies : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 4-position. Measure logP (shake-flask method) and solubility (UV-Vis in PBS) .

- Theoretical modeling : Hammett constants (σ) correlate substituent effects with pKa (via potentiometric titration) .

- Crystallography : Compare packing efficiencies and hydrogen-bond networks to explain solubility differences .

特性

IUPAC Name |

4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-2-1-3-4(6(11)12)7-8-5(3)10/h9H,1-2H2,(H,11,12)(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDDCBVPLJKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=C(NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424531 | |

| Record name | 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42562-56-1 | |

| Record name | 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。